N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline
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Overview
Description
N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorobenzyl group, and an ethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazine derivatives and ethyl trifluoroacetoacetate.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound.
Attachment of the Ethoxyaniline Moiety: The final step involves the coupling of the triazole-thioether intermediate with 4-ethoxyaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted triazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Thioether Compounds: These compounds share a similar thioether linkage and have been studied for their pesticidal and antimicrobial activities.
Thio-thiadiazole Analogues: These analogues have shown potential as antimicrobial agents through inhibition of specific enzymes.
Uniqueness
N-((5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxyaniline is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and modulate various pathways makes it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H22Cl2N4OS |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
N-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-ethoxyaniline |
InChI |
InChI=1S/C24H22Cl2N4OS/c1-2-31-21-12-10-19(11-13-21)27-15-23-28-29-24(30(23)20-6-4-3-5-7-20)32-16-17-8-9-18(25)14-22(17)26/h3-14,27H,2,15-16H2,1H3 |
InChI Key |
GJECHOMKWURBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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